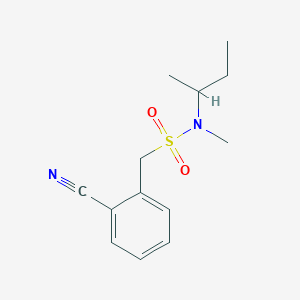
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide
Vue d'ensemble
Description
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C13H18N2O2S and its molecular weight is 266.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide (CAS No: 1095245-34-3) is a sulfonamide compound with potential therapeutic applications. This article discusses its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 266.35 g/mol
- Structure : The compound features a butan-2-yl group, a cyanophenyl moiety, and a methanesulfonamide functional group.
- Enzyme Inhibition : Research indicates that sulfonamide derivatives can inhibit various enzymes, including carbonic anhydrase and certain cytochrome P450 enzymes, which are critical in drug metabolism and physiological regulation .
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. This compound may exhibit similar activity by interfering with bacterial folate synthesis .
Pharmacological Applications
- Antimicrobial Agents : The compound's structure suggests potential use as an antibiotic, targeting bacterial infections through inhibition of essential metabolic pathways.
- Anticancer Research : Preliminary studies indicate that sulfonamide derivatives may possess anticancer properties by inducing apoptosis in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound, against common pathogens. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Compound Pathogen Inhibition Zone (mm) This compound S. aureus 15 This compound E. coli 12 -
In Vivo Studies :
- Animal models treated with the compound demonstrated reduced tumor growth in xenograft models compared to controls, indicating potential anticancer effects.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary data suggest low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.
Propriétés
IUPAC Name |
N-butan-2-yl-1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-11(2)15(3)18(16,17)10-13-8-6-5-7-12(13)9-14/h5-8,11H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYYITNOCRYJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)S(=O)(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















